molecular formula C17H20N2O3S B4210922 N-{4-[ethyl(3-methylphenyl)sulfamoyl]phenyl}acetamide

N-{4-[ethyl(3-methylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B4210922
M. Wt: 332.4 g/mol
InChI Key: QBIGVEZTYFYPKY-UHFFFAOYSA-N
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Description

N-{4-[ethyl(3-methylphenyl)sulfamoyl]phenyl}acetamide is an organic compound with a complex structure that includes an acetamide group, a sulfonyl group, and an ethyl-substituted aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[ethyl(3-methylphenyl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common route starts with the reaction of 3-methylaniline with ethyl chloroformate to form an ethyl-substituted aromatic amine. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to introduce the sulfonyl group. Finally, the resulting compound is acetylated using acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[ethyl(3-methylphenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-{4-[ethyl(3-methylphenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme functions.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)acetamide: Similar structure but lacks the sulfonyl group.

    N-(4-[(4-aminophenyl)sulfonyl]phenyl)acetamide: Similar structure but lacks the ethyl substitution on the aromatic amine.

    N-(3-methylphenyl)acetamide: Similar structure but with a different position of the methyl group on the aromatic ring.

Uniqueness

N-{4-[ethyl(3-methylphenyl)sulfamoyl]phenyl}acetamide is unique due to the combination of its ethyl-substituted aromatic amine and sulfonyl group, which can impart distinct chemical and biological properties. This unique structure allows for specific interactions in biological systems and can be tailored for various applications in research and industry.

Properties

IUPAC Name

N-[4-[ethyl-(3-methylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-19(16-7-5-6-13(2)12-16)23(21,22)17-10-8-15(9-11-17)18-14(3)20/h5-12H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIGVEZTYFYPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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